molecular formula C14H13ClN2O3 B14732533 N-[(4-Chlorophenyl)methyl]-4-methoxy-2-nitroaniline CAS No. 7187-23-7

N-[(4-Chlorophenyl)methyl]-4-methoxy-2-nitroaniline

Katalognummer: B14732533
CAS-Nummer: 7187-23-7
Molekulargewicht: 292.72 g/mol
InChI-Schlüssel: ZLOVVVIVTHGPAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(4-Chlorophenyl)methyl]-4-methoxy-2-nitroaniline is an organic compound with a complex structure that includes a chlorophenyl group, a methoxy group, and a nitroaniline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Chlorophenyl)methyl]-4-methoxy-2-nitroaniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nitration of 4-methoxyaniline to form 4-methoxy-2-nitroaniline. This intermediate is then subjected to a nucleophilic substitution reaction with 4-chlorobenzyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

N-[(4-Chlorophenyl)methyl]-4-methoxy-2-nitroaniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

N-[(4-Chlorophenyl)methyl]-4-methoxy-2-nitroaniline has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-[(4-Chlorophenyl)methyl]-4-methoxy-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy and chlorophenyl groups can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[(4-Chlorophenyl)methyl]-4-methoxy-2-nitroaniline is unique due to the presence of both a nitro group and a methoxy group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications .

Eigenschaften

CAS-Nummer

7187-23-7

Molekularformel

C14H13ClN2O3

Molekulargewicht

292.72 g/mol

IUPAC-Name

N-[(4-chlorophenyl)methyl]-4-methoxy-2-nitroaniline

InChI

InChI=1S/C14H13ClN2O3/c1-20-12-6-7-13(14(8-12)17(18)19)16-9-10-2-4-11(15)5-3-10/h2-8,16H,9H2,1H3

InChI-Schlüssel

ZLOVVVIVTHGPAS-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)NCC2=CC=C(C=C2)Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.